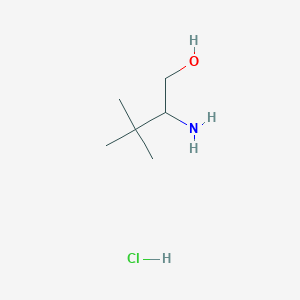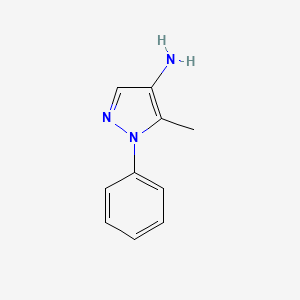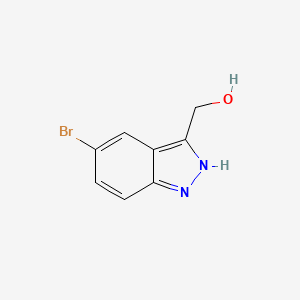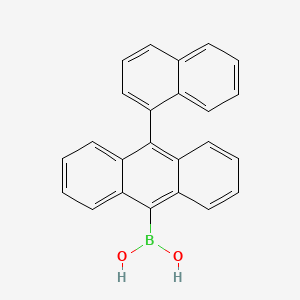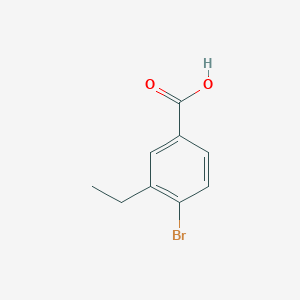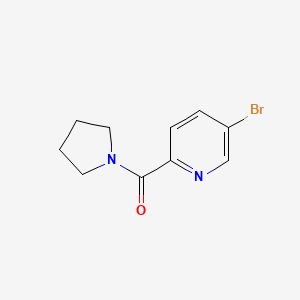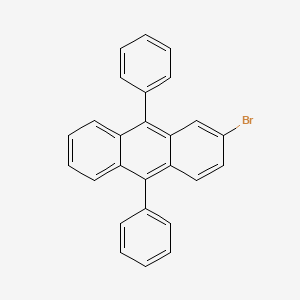
2-Bromo-9,10-diphenylanthracene
Descripción general
Descripción
2-Bromo-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine and phenyl groups at specific positions on the anthracene core. This modification can significantly alter the compound's photophysical properties, making it of interest in various applications such as organic electronics and fluorescence studies.
Synthesis Analysis
The synthesis of 2-Bromo-9,10-diphenylanthracene derivatives has been explored through different synthetic routes. For instance, the treatment of 9,10-dibromoanthracene with n-butyllithium and chlorodiphenylphosphane yields 9-bromo-10-diphenylphosphanylanthracene, which can be further oxidized to produce various compounds . Additionally, the synthesis of related compounds, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has been reported, where the photophysical properties are significantly altered by the 9,10-functionalities .
Molecular Structure Analysis
The molecular structure of 2-Bromo-9,10-diphenylanthracene derivatives can be complex, with the phenyl rings often being approximately orthogonal to the anthracene moiety. This orientation can influence the compound's reactivity and interactions with other molecules. For example, in 9,10-diphenyl-9,10-epidioxyanthracene, intramolecular C-H...O interactions form two approximately planar S(5) rings in each of the two crystallographically independent molecules .
Chemical Reactions Analysis
Chemical reactions involving 2-Bromo-9,10-diphenylanthracene derivatives can lead to a variety of products. Oxidation reactions, for example, can produce different oxidized species with elements such as oxygen, sulfur, and selenium when starting from 9-bromo-10-diphenylphosphanylanthracene . Electropreparation techniques have also been used to generate compounds like 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate through the anodic pyridination of 9,10-diphenylanthracene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-9,10-diphenylanthracene derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, where their absorption and fluorescence spectra change depending on the solvent's polarity. For example, a related compound, 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, shows green to orange fluorescence in less polar solvents, while it does not fluoresce in polar solvents . The photophysical properties, such as emission wavelengths and quantum yields, are also significantly affected by the 9,10-functionalities, with emission wavelengths ranging from 410 to 610 nm and high quantum yields for most fluorophores .
Aplicaciones Científicas De Investigación
Application 1: Visible-Light Activated Secondary Phosphine Oxide Ligand Enabling Pd-Catalyzed Radical Cross-Couplings
-
Scientific Field : This application falls under the field of Organic Chemistry , specifically in the area of Palladium-Catalyzed Photoreactions .
-
Methods of Application or Experimental Procedures : The tautomeric phosphinous acid coordinates to palladium in situ, allowing for pseudo-intramolecular single-electron transfer between the ligand and palladium . This complex enables radical cross-couplings by ligand-to-Pd(II) and Pd(0)-to-ligand single-electron transfer under visible-light irradiation .
-
Results or Outcomes : The molecular design of the metal complexes aided by time-dependent density functional theory calculations enables the involvement of allyl radicals from π-allyl palladium(II) complexes, and alkyl and aryl radicals from the corresponding halides and palladium(0) complex .
Application 2: Triplet–Triplet Annihilation Photon Upconversion
-
Scientific Field : This application falls under the field of Materials Chemistry .
-
Methods of Application or Experimental Procedures : The compound is used as an annihilator in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer .
-
Results or Outcomes : The observed upconversion quantum yields, ϕUC, slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .
Application 3: OLED Materials
-
Scientific Field : This application falls under the field of Organic Electronics .
-
Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
-
Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .
Application 4: Fluorescent Probes
-
Scientific Field : This application falls under the field of Biochemistry .
-
Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
-
Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .
Application 5: Organic Scintillators
-
Scientific Field : This application falls under the field of Nuclear Physics .
-
Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
-
Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .
Safety And Hazards
Direcciones Futuras
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
Propiedades
IUPAC Name |
2-bromo-9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXPZBQVNNJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623822 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,10-diphenylanthracene | |
CAS RN |
201731-79-5 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

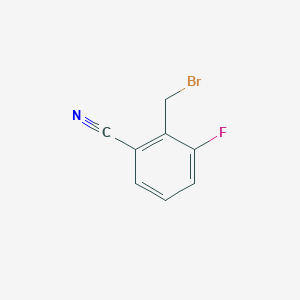
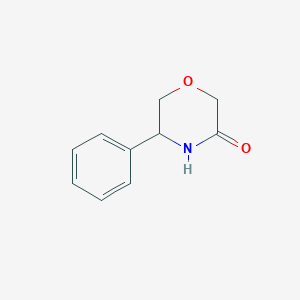
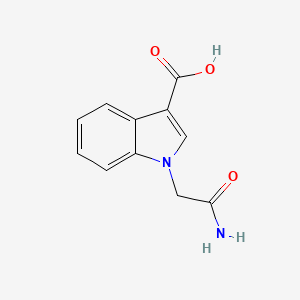
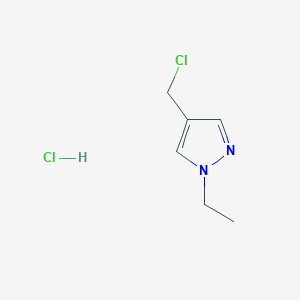
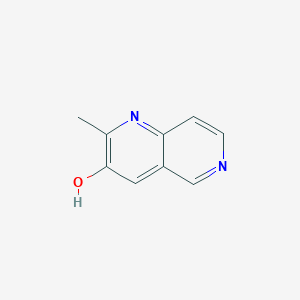
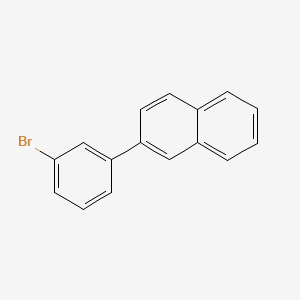
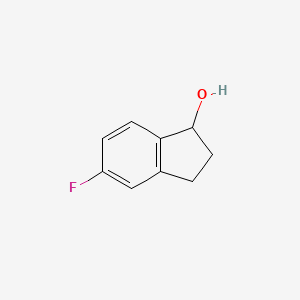
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
